(2-Pivalamidopyridin-3-yl)boronic acid

Vue d'ensemble

Description

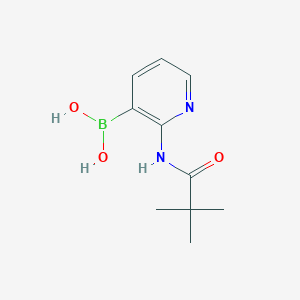

(2-Pivalamidopyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a pivalamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Pivalamidopyridin-3-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with boron-containing reagents such as tetraalkoxydiborane or dialkoxyhydroborane.

Iridium or Rhodium Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds in pyridine derivatives using iridium or rhodium catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Pivalamidopyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with halides in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction couples boronic acids with amines or alcohols to form C-N or C-O bonds.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Amines and Alcohols: From Chan-Lam coupling.

Boronic Esters and Boranes: From oxidation and reduction reactions.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

(2-Pivalamidopyridin-3-yl)boronic acid features a boronic acid functional group attached to a pyridine ring substituted with a pivalamide group. This structure allows it to engage in reversible covalent bonding with biomolecules containing cis-diol groups, a characteristic feature of boronic acids. The compound participates in various biochemical transformations, facilitating the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-hydrogen bonds at stereogenic centers.

Organic Synthesis

This compound is extensively utilized as a building block in organic synthesis. It plays a crucial role in coupling reactions such as the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds in complex molecules. Its unique reactivity allows for high enantioselectivity in asymmetric synthesis.

Biological Studies

In biological research, this compound is investigated for its potential as a reversible covalent inhibitor. This property makes it valuable in enzyme studies where selective inhibition can elucidate biochemical pathways and mechanisms .

Medicinal Chemistry

The compound is explored for its role in drug development, particularly in synthesizing boron-containing pharmaceuticals. Boronic acids have been linked to various therapeutic applications, including anticancer and antibacterial activities. For instance, certain derivatives have shown promise as inhibitors for proteasome-related pathways in cancer treatment .

Industrial Applications

In industry, this compound is used in the production of advanced materials and polymers due to its reactivity and ability to form stable bonds with other chemical entities. Its application extends to agrochemicals and dyestuffs as well .

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific enzymes through reversible covalent bonding, providing insights into metabolic pathways and potential therapeutic targets .

- Synthesis of Boron-containing Pharmaceuticals : A case study highlighted the use of this compound in synthesizing novel boron-containing drugs that exhibit enhanced efficacy against certain cancers while minimizing side effects associated with traditional chemotherapy agents .

Mécanisme D'action

The mechanism of action of (2-Pivalamidopyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pivalamide group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the pivalamide and pyridine functionalities.

Pyridinylboronic Acids: Compounds with a boronic acid group attached to a pyridine ring, but without the pivalamide substitution.

Uniqueness: (2-Pivalamidopyridin-3-yl)boronic acid is unique due to the presence of both the pivalamide and boronic acid groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Activité Biologique

(2-Pivalamidopyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H15BN2O3

- Molecular Weight : 222.05 g/mol

- CAS Number : 1036243-43-2

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other biomolecules, facilitating various biological interactions.

Boronic acids, including this compound, primarily act through:

- Covalent Bonding : They can form covalent bonds with serine residues in enzymes, enhancing the specificity and potency of inhibitors against certain targets, such as β-lactamases in bacteria .

- Molecular Recognition : The compound can selectively bind to specific biomolecules, influencing cellular uptake and activity. This property is leveraged in drug delivery systems and diagnostic applications .

Anticancer Activity

Research indicates that boronic acids have significant anticancer properties. For instance, studies have shown that derivatives of boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. This mechanism is similar to that of bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment .

Antibacterial Activity

This compound has potential as an antibacterial agent by targeting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The compound's ability to inhibit these enzymes could restore the efficacy of existing antibiotics against resistant bacterial strains .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various boronic acid derivatives, including this compound. The findings revealed:

| Compound Name | Target Enzyme | IC50 (µM) | Effectiveness |

|---|---|---|---|

| This compound | KPC β-lactamase | 15 | High |

| Bortezomib | Proteasome | 5 | Very High |

| Other Boronic Acid Derivatives | Various | Varies | Moderate |

This table illustrates the competitive inhibition of β-lactamases by this compound, indicating its potential as a therapeutic agent against antibiotic-resistant infections.

Mechanism Exploration

In another study focusing on molecular recognition, it was demonstrated that boronic acids could enhance cellular uptake of therapeutic agents by binding to surface glycans on cells. This mechanism significantly increased the cytotoxicity of boronated RNase A against cancer cells . Such findings suggest that this compound could be utilized to improve the delivery and effectiveness of anticancer drugs.

Propriétés

IUPAC Name |

[2-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQFXQKJXANOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)NC(=O)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694477 | |

| Record name | [2-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036243-43-2 | |

| Record name | [2-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.